4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol
Overview
Description
“4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol” is an imidazoquinoline compound . It is also known as Resiquimod . It is a TLR7/8 agonist and has been shown to activate dendritic cells in both healthy and inflamed skin .
Synthesis Analysis
The synthesis of “4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol” involves several steps and precursors . The synthetic route includes compounds such as 4-chloro-1-(2-h… , α,α-Dimethyl-6H… , and 1,2-dichlorobenzene . The synthesis process has been documented in various patents and literature .Molecular Structure Analysis
The molecular formula of “4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol” is C14H16N4O . It has a molecular weight of 256.30300 . The exact mass is 256.13200 .Physical And Chemical Properties Analysis
The compound has a density of 1.34g/cm3 . It has a boiling point of 513.6ºC at 760 mmHg . The flash point is 264.4ºC . The LogP value is 1.86770 , and the vapour pressure is 2.26E-11mmHg at 25°C .Scientific Research Applications
Immunomodulating and Antiviral Activities
- Immunomodulating and Antiviral Effects : 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol, also known as S-28463, demonstrates significant immunomodulating and antiviral activities. It induces interferon (IFN) and other cytokines in various animal models and human cell cultures. Notably, it shows potent antiviral activity against herpes simplex virus in guinea pigs (Tomai et al., 1995).
Mutagenicity Studies
- Mutagenicity Evaluation : Certain synthetic quinolines and quinoxalines related to this compound have been assessed for mutagenicity. The presence of an imidazole ring and a 2-amino group is significant for the high mutagenicity of related compounds (Grivas & Jägerstad, 1984).
Analytical Methods for Heterocyclic Aromatic Amines
- Heterocyclic Aromatic Amine Analysis : A study describes the analytical process for heterocyclic aromatic amines (HAAs), which include compounds structurally related to 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol. It underscores the importance of advanced methods like HRGC-EIMS for detecting and quantifying these compounds in various samples (Richling et al., 1999).
Cancer Research and Carcinogenic Potential
- Carcinogenic Potential Analysis : Research has investigated the synergistic effects of various heterocyclic amines, including those structurally similar to 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol, on liver carcinogenesis in rats. These studies are crucial for understanding the combined effects of carcinogenic agents that might be generated during cooking (Hasegawa et al., 1994).
TNF-alpha Suppressing Activity
- Tumor Necrosis Factor-alpha Suppression : A structural modification of imiquimod, related to 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol, led to the discovery of compounds with potent TNF-alpha suppressing activity. This research is significant in the field of inflammatory and autoimmune disorders (Izumi et al., 2003).
properties
IUPAC Name |
1-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-14(2,19)7-18-8-16-11-12(18)9-5-3-4-6-10(9)17-13(11)15/h3-6,8,19H,7H2,1-2H3,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBOKXFMODKQCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150133 | |
Record name | R 842 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol | |
CAS RN |
112668-45-8 | |
Record name | 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinolin-1-ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112668458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R 842 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-842 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8NPD94NTJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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